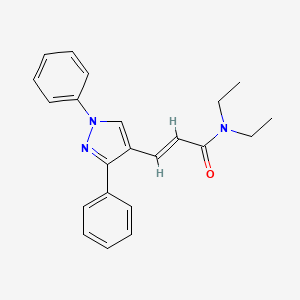![molecular formula C22H18Cl2N6O4 B12164685 N'~1~,N'~6~-bis[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide](/img/structure/B12164685.png)
N'~1~,N'~6~-bis[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~,N’~6~-bis[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide, also known by its chemical formula C36H38N4O6, is a fascinating compound with potential applications in various fields. Let’s explore its properties and uses.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves the condensation of two molecules of 5-chloro-2-oxoindole with hexanedihydrazide. The reaction proceeds via the formation of a hydrazone linkage between the indole moieties and the hydrazide functional groups.
Reaction Conditions::- Reactants: 5-chloro-2-oxoindole, hexanedihydrazide
- Solvent: Organic solvents (e.g., dichloromethane, ethanol)
- Catalyst: Acidic or basic conditions (e.g., acetic acid, sodium hydroxide)
- Temperature: Typically at room temperature or slightly elevated
- Isolation: Crystallization or column chromatography
Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for specific studies.
Chemical Reactions Analysis
Reactivity::
Oxidation: Undergoes oxidation reactions, potentially forming imine derivatives.
Reduction: Reduction of the imine groups to secondary amines.
Substitution: Substituent modifications on the aromatic rings.
Hydrolysis: Cleavage of the hydrazone linkage.
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide)
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)
Substitution: Various electrophiles (e.g., alkyl halides, acyl chlorides)
Hydrolysis: Acidic or basic hydrolysis conditions
Major Products:: The major products depend on the specific reaction conditions and substituents. Potential products include imines, secondary amines, and substituted derivatives.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Potential as an anticancer agent due to its indole scaffold.
Biological Studies: Investigating cellular responses and pathways.
Materials Science: Incorporation into polymers or materials for specific properties.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, potentially affecting cell growth, apoptosis, or signaling pathways.
Comparison with Similar Compounds
While N’~1~,N’~6~-bis[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide is unique, similar compounds include:
Properties
Molecular Formula |
C22H18Cl2N6O4 |
|---|---|
Molecular Weight |
501.3 g/mol |
IUPAC Name |
N,N'-bis[(5-chloro-2-hydroxy-1H-indol-3-yl)imino]hexanediamide |
InChI |
InChI=1S/C22H18Cl2N6O4/c23-11-5-7-15-13(9-11)19(21(33)25-15)29-27-17(31)3-1-2-4-18(32)28-30-20-14-10-12(24)6-8-16(14)26-22(20)34/h5-10,25-26,33-34H,1-4H2 |
InChI Key |
PCQLDWSGGNTUBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=C(N2)O)N=NC(=O)CCCCC(=O)N=NC3=C(NC4=C3C=C(C=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E,5Z)-2-[(4-chlorophenyl)imino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12164608.png)
![2-{[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B12164615.png)
![N-(3-{[2-(5-methoxy-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide](/img/structure/B12164624.png)
![7-(2,4-Dichlorophenyl)-5-(furan-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12164628.png)
![ethyl 4-(3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B12164631.png)

![methyl N-[4-({3-[(2-methoxyphenyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate](/img/structure/B12164646.png)

![2-chloro-N-{6-[(2Z)-2-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-6-oxohexyl}benzamide](/img/structure/B12164660.png)
![N-[2-(1H-indol-6-ylamino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B12164661.png)
![N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide](/img/structure/B12164664.png)
![7-{4-hydroxy-2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B12164669.png)

![{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}[5-fluoro-2-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B12164691.png)
